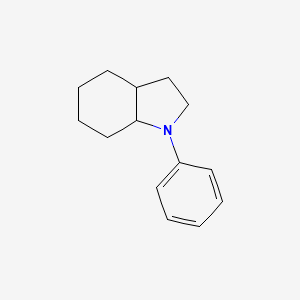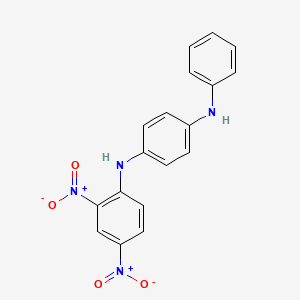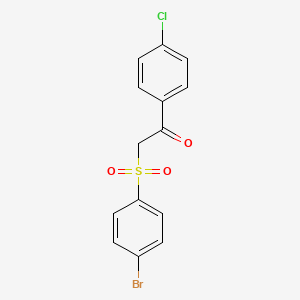![molecular formula C14H13NO2 B14315229 4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one CAS No. 113707-88-3](/img/structure/B14315229.png)
4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one is a heterocyclic compound that belongs to the class of pyranoindoles. This compound is characterized by a fused ring system that includes a pyrano ring and an indole moiety. The presence of three methyl groups at positions 4, 6, and 7 adds to its unique structural features. Pyranoindoles are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis is a well-known method for constructing indole derivatives, which can then be further modified to introduce the pyrano ring . Another approach involves the use of polyphosphates as condensing agents to facilitate the bicyclization of m-phenylenebishydrazone of ethyl pyruvate .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The choice of solvents and reagents is also crucial in scaling up the synthesis for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at positions 3 and 5 of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) or strong acids (e.g., sulfuric acid).
Major Products
The major products formed from these reactions include various substituted pyranoindoles, quinone derivatives, and dihydro derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model system for studying reaction mechanisms.
Biology: It exhibits significant biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis through the activation of caspases . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells involved.
Vergleich Mit ähnlichen Verbindungen
4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one can be compared with other similar compounds, such as:
Pyrroloindoles: These compounds share a similar indole moiety but differ in the nature of the fused ring system.
Tetrahydropyranoindoles: These compounds have a saturated pyrano ring, which affects their reactivity and biological activities.
Quinoline derivatives: These compounds have a different fused ring system but can exhibit similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrano ring, which contribute to its distinct chemical and biological properties.
Eigenschaften
| 113707-88-3 | |
Molekularformel |
C14H13NO2 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
4,6,7-trimethyl-8H-pyrano[3,2-f]indol-2-one |
InChI |
InChI=1S/C14H13NO2/c1-7-4-14(16)17-13-6-12-11(5-10(7)13)8(2)9(3)15-12/h4-6,15H,1-3H3 |
InChI-Schlüssel |
NOTWONLNWCFHEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)C(=C(N3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Dihexylamino)methyl]phenol](/img/structure/B14315148.png)


![6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14315169.png)




![1-[2-(Dimethylamino)-4-phenyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14315212.png)
